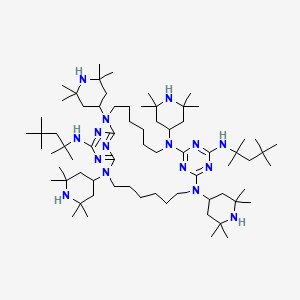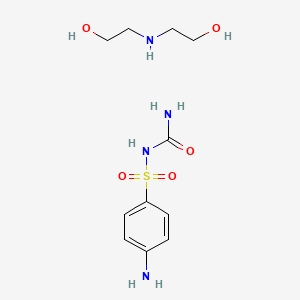
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is a complex organic compound with a unique structure that combines sulfonylurea and hydroxyethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the sulfonylurea moiety. This can be achieved through the reaction of 4-aminobenzenesulfonamide with an isocyanate under controlled conditions. The hydroxyethylamino group is then introduced through a subsequent reaction with 2-(2-hydroxyethylamino)ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonylureas, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylurea moiety can inhibit enzyme activity by binding to the active site, while the hydroxyethylamino group can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Aminophenyl)methanethiol: Similar in structure but lacks the sulfonylurea moiety.
(4-Aminophenyl)sulfonylurea,morpholine: Contains a morpholine group instead of the hydroxyethylamino group.
Uniqueness
(4-Aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol is unique due to its combination of sulfonylurea and hydroxyethylamino groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
113712-92-8 |
|---|---|
Formule moléculaire |
C11H20N4O5S |
Poids moléculaire |
320.37 g/mol |
Nom IUPAC |
(4-aminophenyl)sulfonylurea;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H9N3O3S.C4H11NO2/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;6-3-1-5-2-4-7/h1-4H,8H2,(H3,9,10,11);5-7H,1-4H2 |
Clé InChI |
REPXKCVLNYIMKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


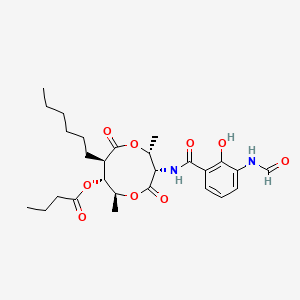
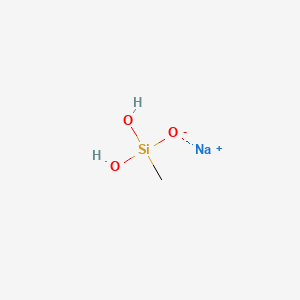

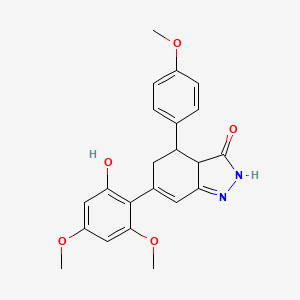
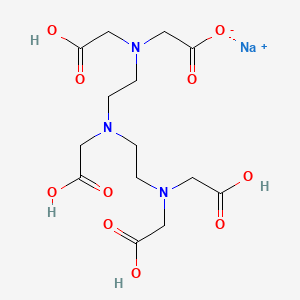
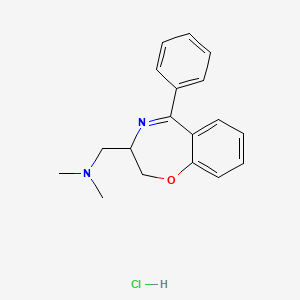
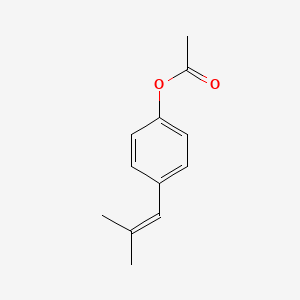
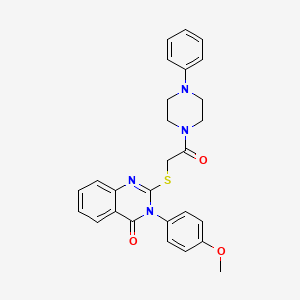
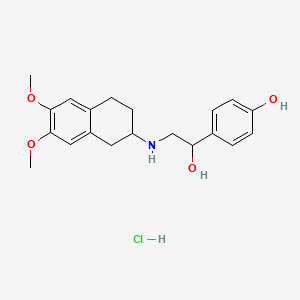

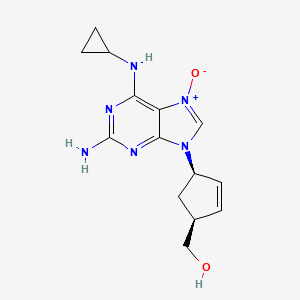
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

